molecular formula C21H15ClN2O2 B11961349 1-Amino-2-chloro-4-(p-tolylamino)anthracene-9,10-dione CAS No. 33966-23-3

1-Amino-2-chloro-4-(p-tolylamino)anthracene-9,10-dione

Cat. No.: B11961349
CAS No.: 33966-23-3
M. Wt: 362.8 g/mol
InChI Key: BCIUGPADOHRZJL-UHFFFAOYSA-N
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Description

1-Amino-2-chloro-4-(p-tolylamino)anthracene-9,10-dione is a derivative of anthraquinone, a class of compounds known for their diverse applications in various fields, including medicine, chemistry, and industry. This compound is characterized by its unique structure, which includes an anthracene core substituted with amino, chloro, and p-tolylamino groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

The synthesis of 1-Amino-2-chloro-4-(p-tolylamino)anthracene-9,10-dione typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Amino-2-chloro-4-(p-tolylamino)anthracene-9,10-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Amino-2-chloro-4-(p-tolylamino)anthracene-9,10-dione involves its interaction with cellular proteins and DNA. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of DNA replication and transcription. Additionally, it can inhibit key enzymes involved in cell proliferation, such as topoisomerases and kinases . These interactions result in the induction of apoptosis and inhibition of cancer cell growth.

Comparison with Similar Compounds

1-Amino-2-chloro-4-(p-tolylamino)anthracene-9,10-dione can be compared with other anthraquinone derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

33966-23-3

Molecular Formula

C21H15ClN2O2

Molecular Weight

362.8 g/mol

IUPAC Name

1-amino-2-chloro-4-(4-methylanilino)anthracene-9,10-dione

InChI

InChI=1S/C21H15ClN2O2/c1-11-6-8-12(9-7-11)24-16-10-15(22)19(23)18-17(16)20(25)13-4-2-3-5-14(13)21(18)26/h2-10,24H,23H2,1H3

InChI Key

BCIUGPADOHRZJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)Cl

Origin of Product

United States

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